Fmoc-HomoGln-otBu
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Overview
Description
Fmoc-HomoGln-otBu, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tert-butoxy)-6-oxohexanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (otBu) ester group, which protect the amino and carboxyl groups, respectively, during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoGln-otBu typically involves the protection of the amino group of glutamine with the Fmoc group and the carboxyl group with the tert-butyl ester group. The process begins with the reaction of glutamine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glutamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and ability to produce large quantities of peptides .
Chemical Reactions Analysis
Types of Reactions
Fmoc-HomoGln-otBu undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl ester removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Chemistry
Fmoc-HomoGln-otBu is widely used in the synthesis of peptides and proteins. It serves as a protected amino acid derivative that can be incorporated into peptide chains using SPPS .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Mechanism of Action
The mechanism of action of Fmoc-HomoGln-otBu involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions, while the tert-butyl ester group protects the carboxyl group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar to Fmoc-HomoGln-otBu but with a different side chain structure.
Fmoc-Asp(OtBu)-OH: Another similar compound with a different side chain structure.
Uniqueness
This compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and proteins .
Properties
CAS No. |
2044704-48-3 |
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Molecular Formula |
C25H30N2O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoate |
InChI |
InChI=1S/C25H30N2O5/c1-25(2,3)32-23(29)21(13-8-14-22(26)28)27-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H2,26,28)(H,27,30)/t21-/m0/s1 |
InChI Key |
XFODHJPFXCFTHQ-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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